molecular formula C25H31N3O3 B14097363 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol

6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol

Cat. No.: B14097363
M. Wt: 421.5 g/mol
InChI Key: ZPFGUWYVXBEIJK-UHFFFAOYSA-N
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Description

The compound 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol is a complex organic molecule that features a pyrazole ring substituted with a methoxyphenyl group, a methyl group, and a piperidinylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl and methyl groups.

    Etherification: The final step involves the etherification of the phenol group with a piperidinylethoxy group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol: can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or pyrazoles.

Scientific Research Applications

6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-5-methyl-1H-pyrazole: Lacks the piperidinylethoxy group.

    2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol: Lacks the pyrazole ring.

    6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol: Lacks the piperidinylethoxy group.

Uniqueness

The uniqueness of 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol lies in its combined structural features, which may confer specific biological activities or material properties not observed in the similar compounds listed above.

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-(2-piperidin-1-ylethoxy)phenol

InChI

InChI=1S/C25H31N3O3/c1-17-22(31-16-15-28-13-5-4-6-14-28)12-11-21(25(17)29)24-23(18(2)26-27-24)19-7-9-20(30-3)10-8-19/h7-12,29H,4-6,13-16H2,1-3H3,(H,26,27)

InChI Key

ZPFGUWYVXBEIJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CC=C(C=C3)OC)C)OCCN4CCCCC4

Origin of Product

United States

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